
1,1-Dibutylguanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutylguanidine hydrochloride is an organic compound with the chemical formula C9H22ClN3. It is a derivative of guanidine, a compound known for its strong basic properties. This compound is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibutylguanidine hydrochloride can be synthesized through the reaction of dibutylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the guanidine derivative being facilitated by the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of 1,1-Dibutylguanidine hydrochloride often involves the use of large-scale reactors where dibutylamine and cyanamide are reacted in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to yield the final product. The process is optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibutylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of guanidine.
Reduction: Simpler amine derivatives.
Substitution: Various substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dibutylguanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,1-Dibutylguanidine hydrochloride involves its interaction with various molecular targets. The compound acts as a strong base and can form stable complexes with acids. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylbiguanide hydrochloride: Known for its antidiabetic properties.
2-butyl-1-hydroxyguanidine: Studied for its potential as a nitric oxide synthase inhibitor.
Uniqueness
1,1-Dibutylguanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as high basicity and the ability to form stable complexes with acids. These properties make it particularly useful in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C9H22ClN3 |
|---|---|
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
1,1-dibutylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-3-5-7-12(9(10)11)8-6-4-2;/h3-8H2,1-2H3,(H3,10,11);1H |
InChI-Schlüssel |
GLVMQMGGZNRUOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


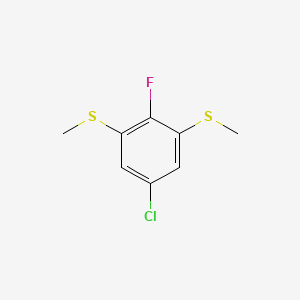
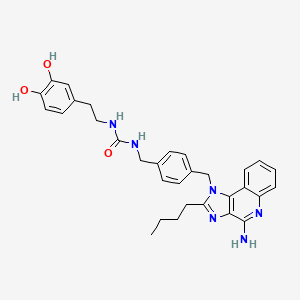
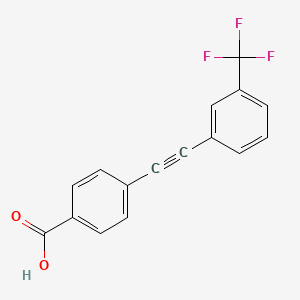

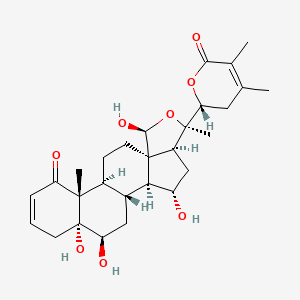


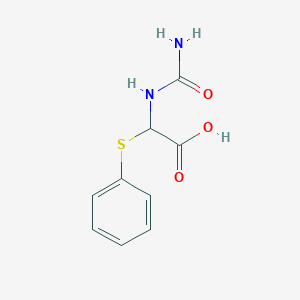
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
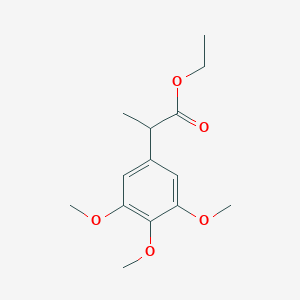

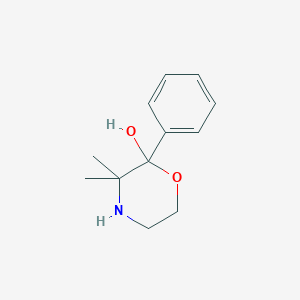
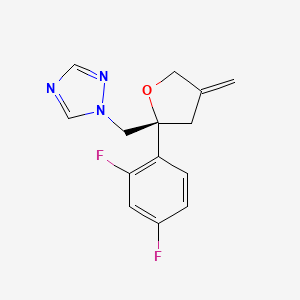
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
